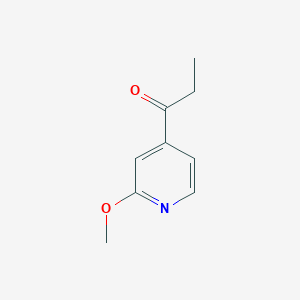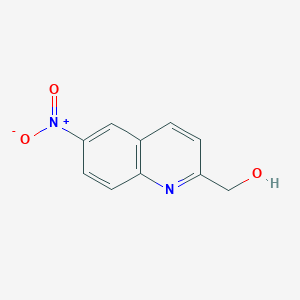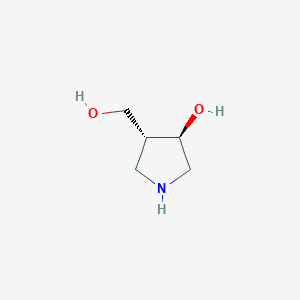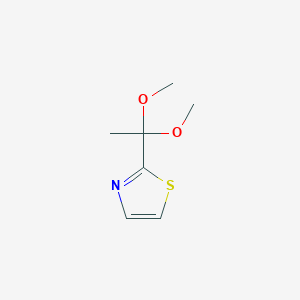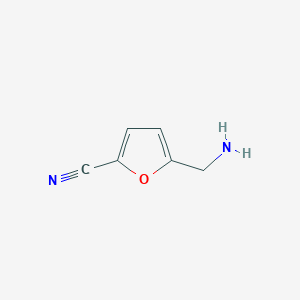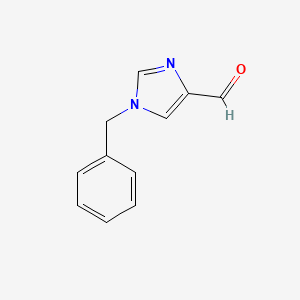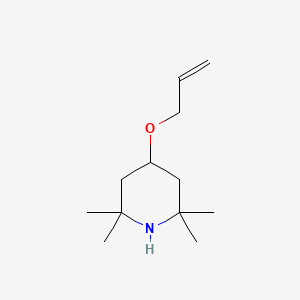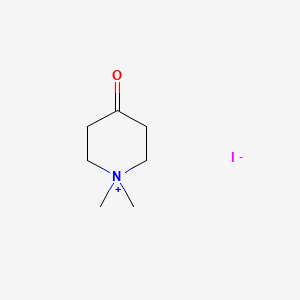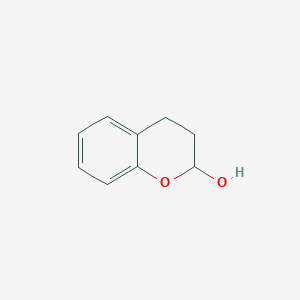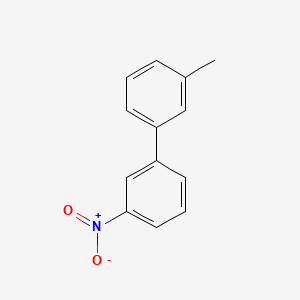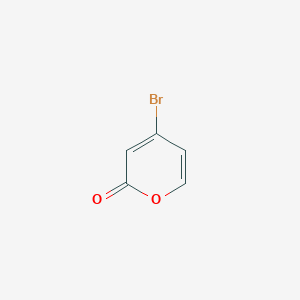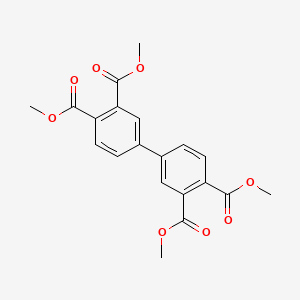
Tetramethyl 3,3',4,4'-biphenyltetracarboxylate
Descripción general
Descripción
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate is a chemical compound with the molecular formula C20H18O8 . It is also known by several other names such as 3,3’,4,4’-Biphenyltetracarboxylic acid tetramethyl ester, and 1,1’-Biphenyl-3,3’,4,4’-tetracarboxylic acid tetramethyl ester .
Synthesis Analysis
The synthesis of Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate involves the dimerization of an o-phthalic diester in the presence of a catalyst composition comprising a powdery palladium salt and a basic bidentate ligand compound . The process may also include one or more steps of continuing the dimerization after supplemental addition of at least one of the powdery palladium salt and the basic bidentate ligand compound .Molecular Structure Analysis
The molecular structure of Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate consists of 20 carbon atoms, 18 hydrogen atoms, and 8 oxygen atoms . The exact mass of the molecule is 386.100159 Da .Physical And Chemical Properties Analysis
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate has a density of 1.261 g/cm3 . It has a melting point of 93-101°C and a boiling point of 496.444°C at 760 mmHg . The compound has a flash point of 216.529°C .Aplicaciones Científicas De Investigación
Application 1: Preparation of Polyimides
- Scientific Field: Polymer Science
- Summary of the Application: Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate, also known as 3,3’, 4,4’-benzophenonetetracarboxylic dianhydride, is used for the preparation of polyimides . Polyimides are a class of thermally stable polymers, generally with rigid aromatic backbone chains .
- Methods of Application or Experimental Procedures: The preparation involves a series of experiments conducted to develop a laboratory method for producing 3,3’, 4,4’-benzophenonetetracarboxylic dianhydride . The process includes Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .
- Results or Outcomes: The process allows to obtain the greatest yield of 3,3’, 4,4’-benzophenonetetracarboxylic dianhydride . This compound is then used for the preparation of polyimides with high thermal stability, chemical resistance as well as high strength and high Young’s modulus .
Application 2: Preparation of Tetraester of 3,3’,4,4’-biphenyltetracarboxylic Acid
- Scientific Field: Organic Chemistry
- Summary of the Application: A tetraester of 3,3’,4,4’-biphenyltetracarboxylic acid is prepared . This compound can be used in various applications due to its chemical properties .
- Methods of Application or Experimental Procedures: The preparation process involves dimerizing an o-phthalic diester in the presence of a catalyst comprising a powdery palladium salt and a basic bidentate ligand compound . The dimerization is continued after supplemental addition of at least one of the powdery palladium salt and the basic bidentate ligand compound .
- Results or Outcomes: The process gives an increased ratio of dimerization (or conversion) of o-phthalic diester and an increased selectivity to the desired tetraester of 3,3’,4,4’-biphenyltetracarboxylic acid .
Propiedades
IUPAC Name |
dimethyl 4-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-7-5-11(9-15(13)19(23)27-3)12-6-8-14(18(22)26-2)16(10-12)20(24)28-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGQKCRWMSZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467099 | |
| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 3,3',4,4'-biphenyltetracarboxylate | |
CAS RN |
36978-37-7 | |
| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)
